5-Azidouridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Azidouridine is characterized by a molecular weight of 285.21 g/mol . The exact mass and monoisotopic mass are 285.07093309 g/mol . The molecular formula is C9H11N5O6 .Physical And Chemical Properties Analysis
5-Azidouridine has several physical and chemical properties. It has a molecular weight of 285.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 . It also has a topological polar surface area of 134 Ų and a heavy atom count of 20 .Scientific Research Applications
Prodrug Design and Anti-HIV Activity
5-Azidouridine, structurally similar to zidovudine (AZT), has been explored in the context of designing prodrugs to enhance anti-HIV activity. Prodrugs are compounds that undergo metabolic conversion to become an active pharmacological agent. Research has focused on the development of 5'-O-substituted prodrugs of AZT, aiming to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, modify pharmacokinetic properties, and improve drug delivery for specific targeting or drug localization (Parang et al., 2000).
DNA Methylation Inhibition and Cancer Therapy
5-Azidouridine and its analogs, such as 5-azacytidine and 5-aza-2′-deoxycytidine (Decitabine), have been studied for their ability to inhibit DNA methylation. This property is significant for cancer therapy, particularly in the treatment of acute myelogenous leukemia. These compounds are incorporated into DNA, where they inhibit DNA methylation, leading to the activation of previously silenced genes. This mechanism is critical in epigenetic cancer therapy (Christman, 2002).
Antiviral Applications Beyond HIV
5-Azidouridine derivatives have been evaluated for their potential in treating hepatitis C virus (HCV) infections. Through the application of phosphoramidate ProTide technology, researchers have attempted to deliver 4'-azidouridine monophosphate to HCV replicon cells, demonstrating sub-micromolar inhibition of HCV in cell culture without detectable cytotoxicity. This suggests a pathway for generating novel antiviral agents against HCV infection (Perrone et al., 2007).
Pharmacokinetic and Pharmacodynamic Analysis
In-depth pharmacokinetic and pharmacodynamic analyses of 5-azidouridine derivatives have been conducted to design optimal dosing schedules for cancer therapy. These studies focus on determining the appropriate therapeutic drug levels required to effectively target cancer stem cells in various anatomical compartments, thereby enhancing the efficacy of the drug in treating malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) (Karahoca & Momparler, 2013).
Novel Synthesis Approaches
Research has also been directed towards novel synthesis approaches of 5-azidouridine derivatives, aiming to enhance their uptake by HIV-1 infected cells and improve their anti-HIV activity. Innovations in chemical synthesis have led to the development of prodrugs with increased potency and reduced cytotoxicity, potentially offering better clinical potential for the treatment of AIDS (Vlieghe et al., 2001).
Safety And Hazards
properties
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
Record name | 5-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azidouridine | |
CAS RN |
1355028-82-8 | |
Record name | 5-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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